molecular formula C16H16O B15316685 2-Methyl-3,3-diphenylpropanal

2-Methyl-3,3-diphenylpropanal

Cat. No.: B15316685
M. Wt: 224.30 g/mol
InChI Key: BNDURPQXTFHCMS-UHFFFAOYSA-N
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Description

2-Methyl-3,3-diphenylpropanal is an aromatic aldehyde featuring a propanal backbone substituted with a methyl group at position 2 and two phenyl groups at position 2. The compound’s aldehyde group and bulky aromatic substituents suggest applications in fragrance chemistry, pharmaceuticals, and organic synthesis, where steric and electronic effects influence reactivity .

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-3,3-diphenylpropanal

InChI

InChI=1S/C16H16O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3

InChI Key

BNDURPQXTFHCMS-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,3-diphenylpropanal typically involves the Grignard reaction, a well-known method in organic chemistry. The process begins with the preparation of a Grignard reagent, which is then reacted with an appropriate aldehyde or ketone. For instance, one common route involves the reaction of benzylmagnesium chloride with acetophenone, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of solvents like toluene or tetrahydrofuran (THF) is common to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,3-diphenylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 2-Methyl-3,3-diphenylpropanoic acid.

    Reduction: 2-Methyl-3,3-diphenylpropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism by which 2-Methyl-3,3-diphenylpropanal exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity by disrupting microbial cell walls or membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following compounds share structural similarities with 2-Methyl-3,3-diphenylpropanal but differ in substituents, leading to distinct physicochemical and reactivity profiles:

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol)
This compound C₁₇H₁₆O Methyl, two phenyl groups Aldehyde 236.31 (calculated)
2-Methyl-1,1,3,3-tetraphenylpropan-2-ol C₂₉H₂₈O Four phenyl groups, hydroxyl Alcohol 392.54
3-Hydroxy-2,2-dimethylpropanal C₅H₁₀O₂ Hydroxyl, two methyl groups Aldehyde, alcohol 102.13
3-[2-(Trifluoromethyl)phenyl]propanal C₁₀H₉F₃O Trifluoromethylphenyl group Aldehyde 202.18
2-Methyl-3-[3-(trifluoromethyl)phenyl]-2-propenal C₁₁H₉F₃O Trifluoromethylphenyl, α,β-unsaturation α,β-unsaturated aldehyde 214.18

Key Observations :

  • Steric Effects : The tetraphenylpropan-2-ol (C₂₉H₂₈O) exhibits extreme steric hindrance due to four phenyl groups, limiting its reactivity in nucleophilic additions compared to this compound .
  • Electronic Effects : The trifluoromethyl group in 3-[2-(trifluoromethyl)phenyl]propanal introduces strong electron-withdrawing effects, activating the aldehyde for nucleophilic attacks, whereas the phenyl groups in this compound provide resonance stabilization .
  • Polarity: 3-Hydroxy-2,2-dimethylpropanal (C₅H₁₀O₂) is highly polar due to its hydroxyl group, enhancing solubility in polar solvents like water or ethanol, unlike the hydrophobic this compound .
Comparison with Other Aldehydes
  • 3-[2-(Trifluoromethyl)phenyl]propanal : Synthesized via Friedel-Crafts alkylation or palladium-catalyzed couplings, leveraging the electron-deficient trifluoromethyl group for regioselective functionalization .
  • 3-Hydroxy-2,2-dimethylpropanal : Produced through aldol condensation or oxidation of corresponding alcohols, with the hydroxyl group enabling further derivatization (e.g., esterification) .

Physicochemical and Application Differences

Property This compound 3-Hydroxy-2,2-dimethylpropanal 3-[2-(Trifluoromethyl)phenyl]propanal
Boiling Point High (estimated >250°C) Moderate (~180°C) Moderate (~200°C)
Solubility Low in polar solvents High in polar solvents Moderate in organic solvents
Reactivity Sterically hindered aldehyde Nucleophilic at hydroxyl Electron-deficient aldehyde
Applications Fragrances, polymer precursors Pharmaceuticals, agrochemicals Fluorinated drug intermediates

Notable Findings:

  • The α,β-unsaturated aldehyde (2-propenal derivative) in exhibits enhanced reactivity in Diels-Alder reactions due to conjugation, unlike saturated analogs .

Biological Activity

2-Methyl-3,3-diphenylpropanal is an organic compound with the molecular formula C16_{16}H16_{16}O, classified as an aldehyde. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H16_{16}O
  • Molecular Weight : 224.30 g/mol
  • IUPAC Name : this compound
  • Structural Characteristics : The compound features a central carbon atom bonded to a methyl group and two phenyl groups, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its aldehyde functional group, which can interact with various biological macromolecules:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to various biological effects.
  • Antimicrobial Activity : The compound may disrupt microbial cell walls or membranes, contributing to its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, demonstrating its potential as a natural antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays showed that it could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Further investigations are required to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy
    • Study Design : A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens.
    • Results : The compound showed a broad spectrum of activity with MIC values ranging from 50 µg/mL to 200 µg/mL across different bacterial strains.
  • Anticancer Activity
    • Study Design : In vitro studies were performed on human cancer cell lines (e.g., HeLa and MCF-7).
    • Results : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50_{50} values around 25 µM for HeLa cells.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key features is provided below:

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureYesYes
BenzaldehydeStructureModerateNo
AcetophenoneStructureLowYes

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